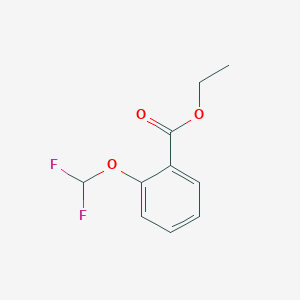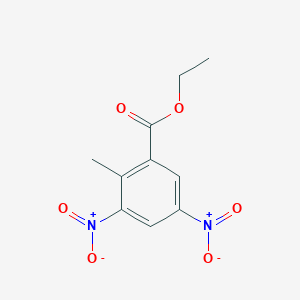
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is a rare and unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” could potentially involve the use of 2-chloro-5-nitrobenzoic acid as a precursor . The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is represented by the linear formula C13H15ClN2O3 . The molecular weight of the compound is 282.729 .
Aplicaciones Científicas De Investigación
Tubulin Polymerization Studies
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane: may serve as a tool for studying tubulin polymerization . Tubulin is a key protein that assembles into microtubules, which are essential components of the cell’s cytoskeleton . By affecting tubulin polymerization, researchers can gain insights into cell division, intracellular transport, and the development of disorders like cancer and neurodegenerative diseases .
Development of PROTACs
The compound could be used in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are molecules designed to target specific proteins for degradation . Given its structural features, 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane could be linked to ligands for proteins of interest, recruiting an E3 ligase to induce protein degradation . This has significant implications for drug development and the study of protein homeostasis.
Oncology Research
In oncology, this compound could be investigated for its potential as a microtubule destabilizing agent . Many cancer treatments involve the use of agents that either stabilize or destabilize microtubules to inhibit cancer cell growth . The ability of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane to interact with tubulin could make it a candidate for anti-cancer drug development.
Neurodegenerative Disease Models
This compound might be applied in creating models of neurodegenerative diseases . Dysregulation of tubulin and microtubules is associated with diseases like Alzheimer’s and Parkinson’s . By modulating tubulin dynamics, researchers can better understand the pathophysiology of these conditions and test potential therapies.
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBKJMNWNIZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)


![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)




